Entecavir-d2: A Technical Guide to Chemical Properties and Stability
Entecavir-d2: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entecavir is a potent and selective antiviral agent primarily used for the treatment of chronic hepatitis B virus (HBV) infection. It is a guanosine nucleoside analogue that effectively suppresses HBV replication by inhibiting the viral DNA polymerase. Entecavir-d2 is a deuterated form of Entecavir, where two hydrogen atoms on the exocyclic methylene group have been replaced with deuterium. This isotopic labeling makes Entecavir-d2 an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the quantification of Entecavir in biological matrices using mass spectrometry. This technical guide provides an in-depth overview of the chemical properties and stability of Entecavir-d2, along with relevant experimental protocols and mechanistic insights.
Chemical and Physical Properties
The fundamental chemical and physical properties of Entecavir-d2 are crucial for its handling, formulation, and analytical characterization. While some properties are specific to the deuterated analogue, many are comparable to the non-labeled Entecavir.
Table 1: Chemical and Physical Properties of Entecavir-d2 and Entecavir
| Property | Entecavir-d2 | Entecavir |
| Chemical Name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-(methylidene-d2)cyclopentyl]-3H-purin-6-one | 2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one |
| Molecular Formula | C₁₂H₁₃D₂N₅O₃[1][2][3] | C₁₂H₁₅N₅O₃ |
| Molecular Weight | ~279.3 g/mol [1][3] | 277.28 g/mol |
| Appearance | Solid[1] | White to off-white powder |
| Melting Point | Data not available | ~220 °C (monohydrate) |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in DMSO, Methanol, and Water[1] | Slightly soluble in water (2.4 mg/mL) |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₂)[1] | Not Applicable |
Stability Profile
The stability of a drug substance is a critical parameter that influences its shelf-life, storage conditions, and formulation development. While specific stability studies on Entecavir-d2 are not extensively published, the stability profile of Entecavir provides a strong indication of the expected behavior of its deuterated analogue. Forced degradation studies on Entecavir have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Summary of Forced Degradation Studies on Entecavir:
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Acidic and Alkaline Hydrolysis: Entecavir shows susceptibility to degradation under acidic and alkaline conditions.[4][5] One study noted that cytotoxicity increased only under basic conditions.[6]
-
Oxidative Degradation: The drug undergoes extensive degradation under oxidative stress, for instance, when exposed to hydrogen peroxide.[4][5][7]
-
Thermal and Photolytic Stability: Entecavir is relatively stable under thermal and photolytic stress conditions.[4][5]
-
Excipient Compatibility: Studies have shown Entecavir to be compatible with common excipients such as microcrystalline cellulose, crospovidone, titanium dioxide, magnesium stearate, hypromellose, and polyethylene glycol.[8] However, an incompatibility with lactose monohydrate has been reported, which is important for formulation considerations.[8][9]
It is reasonable to expect that Entecavir-d2 will exhibit a similar stability profile. The primary use of Entecavir-d2 as an internal standard in analytical methods necessitates that its stability in analytical solutions be carefully evaluated.
Mechanism of Action
Entecavir is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), to inhibit the HBV polymerase.
The mechanism involves three key inhibitory actions on the viral polymerase:
-
Priming: Inhibition of the initiation of DNA synthesis.
-
Reverse Transcription: Blocking the synthesis of the negative DNA strand from the pregenomic RNA template.
-
DNA Synthesis: Preventing the synthesis of the positive DNA strand.
This multi-faceted inhibition effectively halts viral replication.
Caption: Mechanism of action of Entecavir within a hepatocyte.
Experimental Protocols
Stability-Indicating HPLC Method
This protocol is representative of methods used to analyze Entecavir and its degradation products, and is suitable for Entecavir-d2.[6]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.
-
Column: Gemini C18 column (150 x 4.6 mm, 5 µm particle size).
-
Column Temperature: 30°C.
-
Mobile Phase: A mixture of acetonitrile-water (95:5, v/v) and 0.01 M potassium phosphate buffer (pH 4.0) in a ratio of 9:91 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 253 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).
Forced Degradation Study Protocol
This protocol outlines the conditions for stress testing of the drug substance.
-
Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 80°C for 24 hours.
-
Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to a temperature of 60°C for 24 hours.
-
Photodegradation: Expose the drug solution to UV light (as per ICH Q1B guidelines).
-
Analysis: Following exposure to stress conditions, neutralize the samples if necessary, dilute to a suitable concentration, and analyze by the stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
Generalized Synthesis Workflow
The synthesis of Entecavir is a multi-step process, and various routes have been developed. The synthesis of Entecavir-d2 would follow a similar pathway with the introduction of deuterium at an appropriate step, often during the formation of the exocyclic methylene group. Below is a high-level, generalized workflow.
Caption: A generalized workflow for the chemical synthesis of Entecavir.
Conclusion
Entecavir-d2 is a critical analytical standard for the development and clinical monitoring of Entecavir. Its chemical properties are largely analogous to those of Entecavir, with the key difference being the isotopic labeling that allows for its use in mass spectrometry-based assays. The stability profile of Entecavir, characterized by susceptibility to oxidative and hydrolytic degradation, provides a reliable framework for handling and formulating Entecavir-d2. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers and professionals in the field of drug development and analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Entecavir-D2 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. vivanls.com [vivanls.com]
- 4. LC-MS/MS method for the characterization of the forced degradation products of Entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
